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molecular formula C14H12BrN3O B8545103 5-bromo-N-(3-pyridinyl)-2,3-dihydroindole-1-carboxamide CAS No. 162100-20-1

5-bromo-N-(3-pyridinyl)-2,3-dihydroindole-1-carboxamide

Cat. No. B8545103
M. Wt: 318.17 g/mol
InChI Key: QWWIPMXYCFVJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05834494

Procedure details

5-Bromoindoline (D50) (0.5 g, 2.5 mmol) was treated with 3-pyridylisocyanate as in the method of Example 1. The product was filtered-off and recrystallised from methanol/water to afford the title compound (0.58 g, 72%) as a white crystalline solid m.p. 220° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH2:6][CH2:5]2.[N:11]1[CH:16]=[CH:15][CH:14]=[C:13]([N:17]=[C:18]=[O:19])[CH:12]=1>>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([C:18](=[O:19])[NH:17][C:13]1[CH:12]=[N:11][CH:16]=[CH:15][CH:14]=1)[CH2:6][CH2:5]2

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C=C2CCNC2=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recrystallised from methanol/water

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CCN(C2=CC1)C(NC=1C=NC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.58 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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